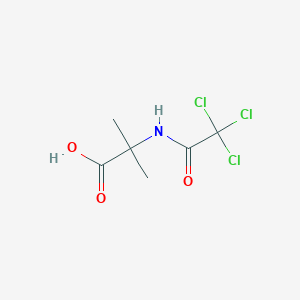![molecular formula C34H42Br2N2 B3173915 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 951307-27-0](/img/structure/B3173915.png)
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Vue d'ensemble
Description
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is an organic compound with the molecular formula C34H42Br2N2. It is a derivative of indolo[3,2-b]carbazole, characterized by the presence of bromine atoms at the 3 and 9 positions and octyl groups at the 5 and 11 positions. This compound is known for its extended π-conjugated system, making it a valuable material in organic electronics and optoelectronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and alkylation steps, and employing purification techniques like column chromatography and recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound is highly active in electrophilic substitution reactions due to its electron-rich π-conjugated system.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, NBS, and other electrophiles.
Cross-Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and organostannanes are used.
Major Products
Electrophilic Substitution: Products include further brominated derivatives or other substituted indolo[3,2-b]carbazoles.
Cross-Coupling Reactions: Products include various arylated or alkylated indolo[3,2-b]carbazole derivatives.
Applications De Recherche Scientifique
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells due to its excellent charge carrier mobility and stability.
Optoelectronics: The compound’s extended π-conjugated system makes it suitable for use in optoelectronic devices, including sensors and electrochromic materials.
Material Science: It is explored for its potential in creating high-performance organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets through its π-conjugated system. This interaction facilitates charge transfer and electron mobility, making it effective in electronic and optoelectronic applications . The bromine atoms and octyl groups enhance its solubility and processability, further contributing to its functionality in various devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dibromo-5,11-dioctylindolo[3,2-b]carbazole: Similar structure but with bromine atoms at the 2 and 8 positions.
6,12-Dibromo-5,11-dioctylindolo[3,2-b]carbazole: Bromine atoms at the 6 and 12 positions.
Uniqueness
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms at the 3 and 9 positions and octyl groups at the 5 and 11 positions provides a balance between solubility, stability, and electronic performance, making it a versatile compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
3,9-dibromo-5,11-dioctylindolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-21-25(35)15-17-27(31)29-24-34-30(23-33(29)37)28-18-16-26(36)22-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMSSMCMAMHDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856363 | |
| Record name | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951307-27-0 | |
| Record name | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid](/img/structure/B3173841.png)



![({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine hydrochloride](/img/structure/B3173879.png)


![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)

![2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3173901.png)
![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)
![ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate](/img/structure/B3173929.png)
![[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173938.png)
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine](/img/structure/B3173943.png)
